N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Description
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that features a unique combination of a bromopyrazole moiety and a fluorophenyl cyclobutane carboxamide structure
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-12-9-20-21(10-12)8-7-19-16(22)15-6-5-14(15)11-1-3-13(18)4-2-11/h1-4,9-10,14-15H,5-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMURXUMIDQTDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)NCCN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Bromopyrazole Moiety: This step involves the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The bromopyrazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Cyclobutane Carboxamide Formation: The final step involves the coupling of the alkylated bromopyrazole with 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the cyclobutane carboxamide moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole or cyclobutane moieties.
Reduction: Reduced forms of the pyrazole or cyclobutane moieties.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving the pyrazole and cyclobutane moieties.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It can serve as a tool to investigate the mechanisms of action of related compounds and their effects on biological systems.
Mechanism of Action
The mechanism of action of N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromopyrazole moiety could interact with specific amino acid residues in the target protein, while the fluorophenyl cyclobutane carboxamide structure could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloropyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
- N-[2-(4-iodopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
- N-[2-(4-methylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Uniqueness
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is unique due to the presence of the bromopyrazole moiety, which can undergo specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the bromopyrazole and fluorophenyl cyclobutane carboxamide structures may confer unique biological activities and binding properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
